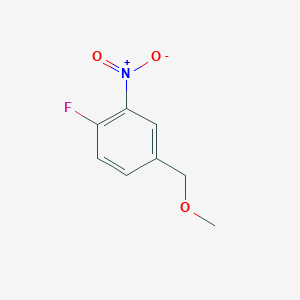

1-Fluoro-4-(methoxymethyl)-2-nitrobenzene

Description

BenchChem offers high-quality 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(methoxymethyl)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-5-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUXYANQIKCARL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

13C NMR analysis of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene

Technical Analysis: C NMR of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene

Executive Summary & Analytical Challenge

The structural verification of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene presents a specific analytical challenge: the superimposition of large Heteronuclear Spin-Spin Coupling (

Unlike standard proton-decoupled

-

Scalar Coupling (

) magnitude: Identifying the distance from the fluorine atom ( -

Electronic Deshielding: Separating the inductive effects of the Nitro group from the resonance effects of the Fluorine.[1]

Structural Context & Electronic Environment

To accurately assign the spectrum, we must first map the electronic environment.[1] The molecule consists of three distinct domains:[1]

-

The Fluorine Core (C1): The site of maximum coupling and inductive withdrawal.[1]

-

The Nitro-Activated Ortho Position (C2): Highly deshielded by the nitro group but shielded by the ortho-fluorine effect.[1]

-

The Methoxymethyl Tail (C4, C7, C8): A benzylic system that provides reliable aliphatic anchors.[1]

Atom Numbering Scheme (for this analysis)

The F Coupling Hierarchy

The diagnostic power of this spectrum lies in the C-F coupling constants.[1] These are not interferences; they are "molecular rulers" measuring the distance of carbon atoms from the fluorine nucleus.[1]

| Coupling Type | Bond Distance | Typical Value (Hz) | Diagnostic Feature |

| 1 Bond (Ipso) | 255 – 265 Hz | Massive splitting; unmistakable doublet.[1] | |

| 2 Bonds (Ortho) | 17 – 22 Hz | Distinct doublet; identifies C2 and C6.[1] | |

| 3 Bonds (Meta) | 4 – 10 Hz | Small doublet; identifies C3 and C5.[1] | |

| 4 Bonds (Para) | 2 – 4 Hz | Very small doublet (often broadened); identifies C4.[1] |

Predicted Chemical Shifts & Assignment Data

The following data represents the calculated chemical shifts based on substituent additivity rules (Silverstein/Pretsch models) corrected for steric inhibition of resonance in ortho-substituted nitrobenzenes.

Aromatic Region (115 – 160 ppm)[1]

| Carbon | Environment | Predicted Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| C1 | C-F (Ipso) | 154.0 – 159.0 | Doublet | ~262 Hz | Most downfield doublet; largest |

| C2 | C- | 136.0 – 139.0 | Doublet | ~20 Hz | Deshielded by |

| C4 | C-Alkyl (Para) | 134.0 – 136.0 | Doublet | ~3 Hz | Quaternary; very small splitting.[1] |

| C5 | Ar-CH (Meta) | 129.0 – 131.0 | Doublet | ~8 Hz | Typical aromatic region; meta-coupling. |

| C3 | Ar-CH (Meta) | 124.0 – 126.0 | Doublet | ~8 Hz | Shielded relative to C5 due to ortho- |

| C6 | Ar-CH (Ortho) | 116.0 – 118.0 | Doublet | ~21 Hz | Most shielded aromatic signal (Ortho to F).[1] |

Aliphatic Region (50 – 75 ppm)[1]

| Carbon | Environment | Predicted Shift ( | Multiplicity | Coupling ( | Notes |

| C7 | Benzylic | 71.0 – 73.0 | Singlet* | < 1 Hz | May show broadening due to long-range coupling.[1] |

| C8 | Methoxy | 58.0 – 59.0 | Singlet | 0 Hz | Characteristic methoxy signal. |

*Note: While technically a doublet due to

Structural Assignment Workflow (Logic Map)

The following diagram illustrates the logical decision tree for assigning the aromatic carbons, distinguishing them based on coupling magnitude and chemical shift.

Caption: Decision tree for assigning aromatic carbons based on C-F coupling constants (

Experimental Protocol

To ensure valid data, particularly for the quaternary carbons (C1, C2, C4) which often suffer from long relaxation times (

Method: Quantitative C NMR (Proton Decoupled)

-

Solvent: Chloroform-d (

) is standard.-

Alternative: If solubility is poor, use DMSO-

. Note that DMSO will shift signals slightly downfield and may obscure the C4 signal if it overlaps with the solvent multiplet (~39.5 ppm), though this is unlikely for this molecule.[1]

-

-

Concentration: Prepare a solution of 30-50 mg in 0.6 mL solvent. High concentration is critical for detecting the split quaternary signals.[1]

-

Pulse Sequence: zgpg30 (standard power-gated decoupling).

-

Relaxation Delay (

): Set -

Scans: Minimum 1024 scans (approx. 1 hour) to resolve the

coupling on C4.

Validation Workflow

-

Run

F NMR first: Confirm a single fluorine species. If multiple F peaks exist, the -

Run DEPT-135:

Mechanistic Insight: The "Roof Effect" Warning

In high-field NMR (400 MHz+), the spectra usually appear first-order.[1] However, be aware of the Roof Effect (second-order perturbation) on the C3 and C5 carbons.[1]

While C3 and C5 are chemically distinct, their shifts are relatively close. If the difference in their chemical shifts (

-

Mitigation: This is rarely an issue for

C due to the large spectral width, but it confirms the assignment if observed in the corresponding

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for additivity rules and coupling constants).

-

Reich, H. J. (2024).[1]

C NMR Coupling Constants. University of Wisconsin-Madison. (Authoritative source for C-F coupling ranges).[1] -

ChemicalBook. (2024).[1] 4-Fluoronitrobenzene

C NMR Spectrum. (Reference analogue for C1/C2 splitting patterns).[1] -

Molbank. (2018).[1] Synthesis and Characterization of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. (Synthesis and NMR data for a closely related structural analogue).[1]

Technical Guide: Stability and Storage of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene

This guide outlines the technical stability profile, degradation mechanisms, and storage protocols for 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (CAS 1259838-59-9).

The content is structured for researchers requiring high-integrity handling of this intermediate, which possesses dual reactivity: nucleophilic aromatic substitution (SNAr) susceptibility due to the ortho-nitrofluorobenzene core, and oxidative liability at the benzylic ether position.

Chemical Identity & Structural Vulnerabilities

To implement effective storage, one must first understand the molecular "pain points" of the compound. This molecule is not inert; it is an activated electrophile designed for reactivity, which dictates its instability.

| Feature | Specification |

| Chemical Name | 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene |

| CAS Number | 1259838-59-9 |

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 201.15 g/mol |

| Core Scaffold | o-Nitrofluorobenzene (Activated Aryl Fluoride) |

| Functional Group | Benzylic Methyl Ether (-CH₂OCH₃) |

Critical Reactivity Profile

The stability of this compound is compromised by two primary mechanisms:

-

Activated SNAr Reactivity: The nitro group at the ortho position is strongly electron-withdrawing. This pulls electron density from the ring, making the carbon-fluorine bond highly susceptible to nucleophilic attack. Water (hydrolysis) or ubiquitous laboratory nucleophiles (amines, thiols) can displace the fluorine atom.

-

Benzylic Oxidation: The methylene group (-CH₂-) bridging the aromatic ring and the methoxy group is "benzylic." Benzylic positions are prone to radical autoxidation in the presence of oxygen and light, potentially degrading the ether to an aldehyde or carboxylic acid.

Degradation Mechanisms

Understanding how the molecule fails allows us to prevent it. The following Graphviz diagram details the specific chemical pathways that must be inhibited during storage.

Figure 1: Primary degradation pathways. The red arrows indicate the most likely failure modes: hydrolysis of the activated fluorine and oxidation of the benzylic ether.

Storage & Handling Protocols

Based on the degradation mechanisms above, the following protocol is mandatory for maintaining purity >98% over extended periods.

The "Golden Standard" Storage Conditions

| Parameter | Condition | Scientific Rationale |

| Temperature | -20°C (Long-term) 2-8°C (Active use) | Lowers kinetic energy, significantly slowing the rate of SNAr hydrolysis and radical oxidation. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen to prevent benzylic autoxidation. Argon is preferred as it is heavier than air. |

| Humidity | Desiccated (<10% RH) | Prevents hydrolysis. The C-F bond is labile; atmospheric moisture is sufficient to initiate degradation over months. |

| Light | Amber Glass / Foil Wrap | Nitro compounds are photosensitive. UV light can induce nitro-to-nitrite rearrangements or radical formation. |

| Container | Teflon-lined Screw Cap | Avoids leaching from rubber septa. Glass vials are required; avoid plastics that may be permeable to moisture. |

Handling Workflow (Self-Validating System)

To ensure the protocol is followed, use this logic flow for every interaction with the compound.

Figure 2: Handling workflow designed to eliminate condensation, the #1 cause of degradation for refrigerated hygroscopic or hydrolytically unstable compounds.

Quality Control & Analytical Monitoring

Do not assume stability; verify it. Routine re-analysis is recommended every 6 months.

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm.

-

Expected Impurities:

-

Hydrolysis Product: Elutes earlier (more polar due to phenolic -OH).

-

Oxidation Product: Elutes earlier (carboxylic acid is polar).

-

1H-NMR Diagnostics (Identity Check)

Use NMR to quickly validate the integrity of the functional groups.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Key Signals to Monitor:

-

Benzylic Protons (-CH₂-): Look for a singlet around δ 4.5 - 4.8 ppm . Splitting or shifting indicates oxidation.

-

Methoxy Protons (-OCH₃): Singlet around δ 3.3 - 3.5 ppm .

-

Aromatic Region: The coupling pattern of the protons adjacent to Fluorine is complex. Loss of F-coupling indicates hydrolysis to phenol.

-

Safety & Toxicology (HSE)

-

GHS Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335).

-

Specific Hazard: As a nitro-aromatic, this compound may exhibit energetic properties upon heating. While not a polynitro explosive, o-nitro compounds can decompose exothermically.

-

Disposal: Incineration in a chemical combustor equipped with a scrubber (to handle HF and NOx generation).

References

-

National Institutes of Health (NIH). (2020). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33. (Discusses oxidative instability of benzylic methoxymethyl groups). Retrieved February 18, 2026, from [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols: Methoxymethyl (MOM) and Benzyl Ethers. Retrieved February 18, 2026, from [Link]

Methodological & Application

nucleophilic aromatic substitution reactions of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene

Application Note: Optimizing SNAr Functionalization of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene

Executive Summary

This guide details the chemoselective functionalization of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (CAS: 350-24-3 equivalent derivative) via Nucleophilic Aromatic Substitution (SNAr). This scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, due to the presence of the ortho-nitro activating group and the versatile methoxymethyl (MOM) ether handle.

Key Technical Insight: The reaction relies on the high electronegativity of the fluorine atom combined with the strong inductive (-I) and mesomeric (-M) withdrawal of the ortho-nitro group.[1] This specific electronic arrangement lowers the energy barrier for the formation of the Meisenheimer complex, allowing for rapid substitution under mild conditions while preserving the acid-sensitive MOM ether.

Mechanistic Profiling & Chemical Logic

The "Ortho-Nitro" Effect

Unlike electrophilic aromatic substitution, where fluorine is a deactivator, in SNAr, fluorine is often the most reactive halogen.

-

Inductive Stabilization: The ortho-nitro group pulls electron density away from the ring carbon bonded to fluorine.[1]

-

Transition State: The highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate.

-

Leaving Group Paradox: Although F- is a poorer leaving group than Cl- or Br- in SN2 reactions, the rate-determining step in this SNAr is the attack of the nucleophile, not the bond breaking. Therefore, the F-substituted substrate reacts significantly faster.

Pathway Visualization

Figure 1: Reaction pathway demonstrating the addition-elimination mechanism. The rate-determining step is the formation of the Meisenheimer complex.

Experimental Protocols

Solvent & Base Selection Matrix

The choice of solvent is critical. Dipolar aprotic solvents are required to solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive.

| Solvent | Polarity | Reaction Rate | Workup Difficulty | Recommendation |

| DMSO | High | Fast (Excellent) | High (High BP) | Preferred for difficult amines |

| DMF | High | Fast | Moderate | Standard Choice |

| Acetonitrile | Moderate | Moderate | Low (Easy evap) | Good for scale-up |

| THF | Low | Slow | Low | Not Recommended |

Protocol A: Amination (C-N Bond Formation)

Target: Synthesis of aniline derivatives (e.g., morpholine or piperazine displacement).

Reagents:

-

Substrate: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (1.0 eq)

-

Nucleophile: Secondary amine (1.1 – 1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.5 eq) or K2CO3 (2.0 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in MeCN (5 mL per mmol).

-

Addition: Add the base (DIPEA) followed by the amine nucleophile dropwise at room temperature (RT).

-

Note: The reaction is exothermic. For highly reactive amines (e.g., pyrrolidine), cool to 0°C during addition.

-

-

Reaction: Stir at RT. Monitor by TLC (System: 30% EtOAc/Hexanes) or LCMS.

-

Typical Time: 1–4 hours.[2]

-

Optimization: If conversion is <50% after 2 hours, heat to 50°C. Avoid temperatures >80°C to prevent degradation of the MOM ether.

-

-

Workup (MOM-Safe):

-

Dilute reaction mixture with EtOAc.

-

Wash with Water (x2) and Brine (x1).

-

Critical:Do NOT wash with 1M HCl. Strong aqueous acids can hydrolyze the MOM ether to the alcohol. If amine removal is required, use a saturated NH4Cl wash (mildly acidic, pH ~5) or rely on column chromatography.

-

-

Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Etherification (C-O Bond Formation)

Target: Synthesis of biaryl ethers or alkoxy derivatives.

Reagents:

-

Substrate: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (1.0 eq)

-

Nucleophile: Alcohol (R-OH) (1.2 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

-

Solvent: THF or DMF (anhydrous)

Step-by-Step Procedure:

-

Activation: In a flame-dried flask under Nitrogen/Argon, suspend NaH in anhydrous THF/DMF at 0°C.

-

Alkoxide Formation: Add the alcohol (R-OH) dropwise. Stir for 15–30 mins at 0°C until H2 evolution ceases.

-

Displacement: Add a solution of the fluoro-substrate in minimal THF/DMF dropwise to the alkoxide solution at 0°C.

-

Reaction: Allow to warm to RT. Stir for 2–6 hours.

-

Quench: Carefully quench with saturated NH4Cl solution (cold).

-

Workup: Extract with Et2O or EtOAc. Dry and concentrate.

Process Safety & Troubleshooting

Hazard Analysis

-

Thermal Runaway: SNAr reactions are exothermic. On scales >5g, active cooling is mandatory during reagent addition.

-

HF Generation: The byproduct is HF (neutralized by base). Ensure waste streams are treated as fluoride-contaminated.

-

Nitro Compounds: Potentially explosive if distilled to dryness at high heat.

Optimization Decision Tree

Figure 2: Troubleshooting workflow for optimizing yield and conversion.

References

-

Bunnett, J. F., & Zahler, R. E. (1951).[3] Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link

- Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative text on SNAr kinetics and Meisenheimer complexes).

-

Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Source for MOM ether stability data: Stable to pH 4-12). Link

-

Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitutions. Nature, 537, 223–227. (Mechanistic insights into F vs Cl leaving groups). Link

- Roh, K. R., et al. (2009). Regioselective SNAr reaction of 2,4-difluoronitrobenzene. Tetrahedron Letters, 50(26), 3566-3568.

Sources

Application Note: Selective Reduction of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene

This Application Note and Protocol guide is designed for researchers and process chemists targeting the selective reduction of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene .

The specific structural challenges of this molecule—an aryl fluoride susceptible to hydrodefluorination and a benzylic ether moiety susceptible to hydrogenolysis—require a deviation from standard palladium-catalyzed hydrogenation.

Executive Summary & Strategic Analysis

The transformation of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene to its corresponding aniline is a critical step in the synthesis of fluorinated bioactive scaffolds. While nitro reduction is a standard organic transformation, this substrate presents a "Selectivity Triad" that disqualifies many common protocols.

The Selectivity Triad (Challenges)

-

Nitro Reduction: Requires sufficient reducing power to convert

. -

Aryl Fluoride Stability: The fluorine atom at the ortho position (relative to the nitro group) is activated. Under standard Pd/C hydrogenation or harsh metal-hydride conditions, hydrodefluorination is a significant side reaction.

-

Benzylic Ether Integrity: The methoxymethyl group (

) functions as a benzyl methyl ether. Standard catalytic hydrogenation (Pd/C,

Recommendation:

-

Primary Protocol (Chemical): Iron-mediated reduction (Fe/NH

Cl).[1][2][3] This method is chemically orthogonal to both aryl halides and benzylic ethers, offering the highest chemoselectivity. -

Secondary Protocol (Catalytic): Sulfided Platinum on Carbon (Pt(S)/C). If hydrogenation is required for process reasons, sulfided platinum inhibits the hydrogenolysis of C-F and C-O bonds.

Decision Logic & Pathway Selection

The following decision tree illustrates the logic for selecting the appropriate protocol based on available equipment and scale.

Figure 1: Decision matrix for protocol selection emphasizing the avoidance of Pd/C to preserve the benzylic ether.

Protocol A: Iron/Ammonium Chloride Reduction (Recommended)

Type: Chemical Reduction (Bechamp-type modification) Mechanism: Single Electron Transfer (SET) Selectivity: >99% for Nitro group; inert to F and Benzyl Ether.

Materials & Reagents

| Reagent | Equiv.[2][3][4][5][6][7] | Role | Specification |

| Substrate | 1.0 | Reactant | >98% Purity |

| Iron Powder | 5.0 | Reductant | 325 mesh (activated) |

| Ammonium Chloride | 5.0 | Electrolyte/Buffer | Solid, technical grade |

| Ethanol (or MeOH) | 10 Vol | Solvent | Technical grade |

| Water | 2.5 Vol | Co-solvent | Deionized |

| Ethyl Acetate | - | Extraction | ACS Grade |

Step-by-Step Methodology

1. Activation of Iron (Optional but Recommended):

-

Why: Commercial iron powder often has an oxide layer that slows initiation.

-

Step: Wash iron powder with 2% HCl for 1 minute, filter, wash with water, then ethanol/ether, and dry. Alternatively, use excess iron (5-10 equiv) without activation.

2. Reaction Setup:

-

In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (1.0 equiv) in Ethanol/Water (4:1 ratio) .

-

Add Ammonium Chloride (5.0 equiv).[3]

-

Begin stirring vigorously.[8] The reaction is heterogeneous; good mixing is crucial.

3. Reduction:

-

Add Iron Powder (5.0 equiv) in portions over 5 minutes to avoid sudden exotherms.

-

Heat the mixture to Reflux (approx. 75-80°C) .

-

Monitoring: Monitor by TLC or HPLC every 30 minutes.

4. Workup:

-

Cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove iron oxide sludge. Wash the pad with Ethanol or Ethyl Acetate.

-

Concentration: Remove the bulk of the ethanol under reduced pressure.

-

Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with Brine, dry over anhydrous

, and concentrate.[9]

5. Purification:

-

The crude product is often pure enough (>95%) for subsequent steps.[1] If necessary, purify via flash column chromatography (Hexane/EtOAc).

Protocol B: Sulfided Platinum Hydrogenation (Scalable Alternative)

Type: Catalytic Hydrogenation Mechanism: Surface-catalyzed Hydrogenation Selectivity: High (Sulfur poisons high-energy sites responsible for hydrogenolysis).

Materials & Reagents

| Reagent | Loading | Role | Specification |

| Substrate | 1.0 | Reactant | >98% Purity |

| 5% Pt(S)/C | 2-5 wt% | Catalyst | Sulfided Platinum on Carbon |

| Hydrogen ( | 1-3 bar | Reductant | Balloon or Parr Shaker |

| Ethyl Acetate | 10 Vol | Solvent | Avoids transesterification |

Step-by-Step Methodology

1. Catalyst Loading (Safety Critical):

-

Caution: Dry noble metal catalysts can be pyrophoric.

-

Weigh 5% Pt(S)/C (2–5 wt% relative to substrate) into a reaction vessel under an inert atmosphere (Nitrogen/Argon).

-

Wet the catalyst with a small amount of Ethyl Acetate or Toluene.

2. Reaction Setup:

-

Dissolve 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene in Ethyl Acetate.

-

Add the substrate solution to the catalyst slurry.

-

Seal the vessel.[8]

3. Hydrogenation:

-

Purge the vessel: Nitrogen (3x)

Hydrogen (3x). -

Pressurize to 1–3 bar (15–45 psi) .

-

Stir at Room Temperature (20–25°C) .

-

Note: Heating is rarely required and increases the risk of defluorination.

4. Monitoring:

-

Monitor hydrogen uptake. Once uptake ceases, check by HPLC.

-

Critical Check: Look for the des-fluoro byproduct (M-18) or de-benzylated byproduct (M-14 loss from ether cleavage).

5. Workup:

-

Filter through Celite under an inert atmosphere (keep catalyst wet to prevent ignition).

-

Concentrate filtrate to yield the target aniline.[1]

Analytical Validation & QC

To validate the success of the reaction, compare the starting material and product using the following markers.

HPLC/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5%

95%). -

Detection: UV at 254 nm.

| Compound | Expected Change | Mass Spec (ESI+) |

| Starting Material | Late eluting (Non-polar) | |

| Product | Earlier eluting (Polar amine) | |

| Impurity A (Defluoro) | Very similar to Product | |

| Impurity B (Alcohol) | More polar (Ether cleaved) |

NMR Validation ( NMR in )

-

Nitro (Start): No exchangeable protons. Protons ortho to

are descaled (downfield). -

Aniline (Product): Appearance of broad singlet at

3.5–5.0 ppm ( -

Methoxymethyl: Confirm the singlet for

(

Safety & Handling

-

Exotherm Control: The reduction of nitro compounds is highly exothermic (

500 kJ/mol). On large scales (Protocol A), add iron in portions. On hydrogenation scales (Protocol B), control -

Iron Waste: The iron sludge from Protocol A can be pyrophoric if dried completely in the presence of organics. Keep wet until disposal.

-

Hydrogenation: Ensure all vessels are grounded to prevent static discharge when handling dry catalysts.

References

-

Bechamp Reduction Variants

-

Selective Reduction (Fe/NH4Cl)

-

Catalytic Hydrogenation Selectivity

-

Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 103-144. Link

-

-

Sulfided Platinum Protocols

-

Dovell, F. S., & Greenfield, H. (1965). Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts. Journal of the American Chemical Society, 87(12), 2767–2768. Link

-

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. jsynthchem.com [jsynthchem.com]

- 7. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

reaction of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene with amines

Application Note: Optimizing SNAr Amination of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene

Abstract & Core Directive

This guide details the nucleophilic aromatic substitution (SNAr) of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene with primary and secondary amines. Unlike simple halobenzenes, this substrate features an ortho-nitro group that dramatically accelerates reactivity via Meisenheimer complex stabilization, while the para-methoxymethyl group serves as a robust, non-participating handle for downstream functionalization.

Key Technical Insight: The reaction is driven by the high electronegativity of the fluorine atom (increasing ipso-carbon electrophilicity) rather than the strength of the carbon-halogen bond. Consequently, fluoride is the superior leaving group compared to chloride or bromide in this specific manifold.

Mechanistic Insight: The "Why" Behind the Protocol

To optimize this reaction, one must understand the rate-determining step (RDS). In SNAr reactions of activated aryl fluorides, the RDS is the initial nucleophilic attack, not the departure of the leaving group.

-

Activation: The ortho-nitro group withdraws electron density via resonance (-M effect) and induction (-I effect), making the C-F bond highly electrophilic.

-

Addition: The amine attacks the ipso-carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

-

Elimination: Aromaticity is restored by the ejection of the fluoride ion.[1]

-

Role of Methoxymethyl: Located para to the fluorine, the methoxymethyl (-CH2OCH3) group exerts a weak inductive electron-donating effect (+I). While this slightly deactivates the ring compared to a 4-H or 4-NO2 analog, it does not significantly hinder the reaction. Crucially, the benzylic ether linkage is stable under the basic SNAr conditions, preventing side reactions common with esters or acyl chlorides.

Figure 1: Reaction Mechanism & Pathway[2]

Caption: The reaction proceeds via a high-energy Meisenheimer complex. The ortho-nitro group is critical for stabilizing the negative charge density.[2]

Experimental Protocols

Protocol A: Standard High-Throughput Method (DMF/DMSO)

Best for: Difficult amines, sterically hindered substrates, or initial screening.

Reagents:

-

Substrate: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K2CO3 (2.0 equiv)

-

Solvent: DMF or DMSO (Anhydrous)

Step-by-Step:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 mmol) and K2CO3 (2.0 mmol).

-

Solvate: Add DMF (3.0 mL, 0.33 M concentration). Note: High concentration accelerates bimolecular reactions.

-

Addition: Add the amine (1.2 mmol) dropwise.

-

Reaction:

-

Aliphatic Amines: Stir at Room Temperature for 2–4 hours.

-

Anilines/Hindered Amines: Heat to 60–80°C for 4–12 hours.

-

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (high Rf) should disappear; the product is usually more polar and colored (yellow/orange).

-

Workup (Precipitation): Pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring. The product typically precipitates as a bright yellow/orange solid.

-

Isolation: Filter the solid, wash with water to remove DMF, and dry under vacuum.

Protocol B: Green Chemistry Method (2-MeTHF or Cyrene)

Best for: Process scale-up, sustainability compliance, and easier solvent removal.

Reagents:

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Cyrene (Dihydrolevoglucosenone).

-

Base: Aqueous NaOH (2M) or solid K2CO3.

Step-by-Step:

-

Dissolve substrate (1.0 mmol) in 2-MeTHF (4.0 mL).

-

Add amine (1.2 mmol) and solid K2CO3 (2.0 mmol).

-

Heat to reflux (80°C) for 6–12 hours. Note: 2-MeTHF separates easily from water.

-

Workup: Add water (5 mL). Separate the organic layer.[1][3][4] Extract aqueous layer once with 2-MeTHF.

-

Evaporation: Dry organics over MgSO4 and concentrate.

Optimization & Critical Variables

The choice of solvent and base dramatically impacts reaction kinetics. Refer to the table below for selection criteria.

| Variable | Option | Pros | Cons | Recommendation |

| Solvent | DMSO/DMF | Fastest rates; excellent solubility. | High boiling point; difficult to remove; toxic. | Use for small-scale/medicinal chemistry. |

| EtOH/iPrOH | Green; easy workup (evaporation). | Slower rates; nucleophilic competition (rare with F). | Use for highly reactive aliphatic amines. | |

| Cyrene | Sustainable; high polarity.[5] | Viscous; expensive. | Use for "Green" compliance. | |

| Base | DIPEA | Homogeneous; easy to handle. | Expensive; difficult to remove traces. | Use for kinetic studies. |

| K2CO3 | Cheap; heterogeneous (easy removal). | Slower kinetics (surface area dependent). | Standard choice for scale-up. | |

| Temp | 25°C | Cleanest profile. | Slow for anilines. | Start here for primary alkyl amines. |

| 80°C+ | Ensures completion. | Risk of ether cleavage (low); impurity formation. | Required for secondary/aryl amines. |

Workflow Visualization

Figure 2: Experimental Workflow (Protocol A)

Caption: Standardized workflow ensuring safety and high purity isolation.

Troubleshooting & Safety

-

Issue: Low Conversion.

-

Cause: Fluoride leaving group accumulation can inhibit reaction or form HF salts.

-

Fix: Ensure adequate base (K2CO3) is present to scavenge HF. Increase temperature to 80°C.

-

-

Issue: Hydrolysis (Phenol formation).

-

Cause: Wet solvent (water acts as a nucleophile).

-

Fix: Use anhydrous DMF/DMSO. Keep the reaction sealed.

-

-

Safety Warning:

-

Fluoronitrobenzenes are known skin sensitizers and potential mutagens. Always handle in a fume hood with double nitrile gloves.

-

The reaction with primary amines can be exothermic . Add amine slowly at room temperature before heating.

-

References

-

Solvent Effects in SNAr: Acevedo, O., & Jorgensen, W. L. (2004).[6] Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881–2884.

-

Green Solvents (Cyrene): Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[7] Chemical Communications, 50, 9650-9652.

-

General SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951).[8] Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273–412.[8]

- Ortho-Nitro Activation: Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Contextual grounding for ortho-effect).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 3. azom.com [azom.com]

- 4. magritek.com [magritek.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. air.unimi.it [air.unimi.it]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Heterocycle Synthesis from 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene

Executive Summary

This guide details the strategic utilization of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (referred to herein as Compound 1 ) as a divergent scaffold for synthesizing fused heterocyclic systems.

Compound 1 possesses a unique "Push-Pull-Protect" architecture:

-

The "Pull" (Nitro): Activates the ortho-fluorine for Nucleophilic Aromatic Substitution (

). -

The "Push" (Fluoro): A labile leaving group enabling rapid derivatization with amines, alcohols, or thiols.

-

The "Protect" (Methoxymethyl ether - MOM): A masked benzylic alcohol that is stable to basic

conditions but can be selectively deprotected later for further functionalization (e.g., solubility enhancement or conjugation).

This application note provides validated protocols for converting Compound 1 into Benzimidazoles and Benzoxazinones , two privileged scaffolds in kinase inhibitors and GPCR ligands.

Strategic Analysis & Chemo-selectivity

The Divergent Pathway

The synthesis relies on a "Displace-Reduce-Cyclize" sequence. The high electrophilicity of the C-F bond allows for mild displacement conditions, preserving the acid-sensitive MOM group.

Figure 1: Divergent synthesis pathways. The choice of nucleophile in the first step dictates the final heterocyclic core.

Critical Handling of the MOM Group

The methoxymethyl (MOM) ether is stable to bases (NaOH,

-

Operational Rule: Avoid acidic workups below pH 4.

-

Preferred Reductant: Sodium Dithionite (

) or Iron/Ammonium Chloride (

Protocol A: Synthesis of 1-Substituted Benzimidazoles

Mechanism:

Reaction Scheme

-

Step 1 (

): Compound 1 + Primary Amine ( -

Step 2 (Cyclization): o-nitroaniline + Aldehyde (

) +

Materials

-

Substrate: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (1.0 equiv)

-

Nucleophile: Primary amine (e.g., Benzylamine, 1.1 equiv)

-

Cyclization Partner: Aldehyde (e.g., Benzaldehyde, 1.2 equiv)

-

Reductant: Sodium Dithionite (

, 3.0 equiv) -

Solvents: DMSO (Step 1), Ethanol/Water (Step 2)

Step-by-Step Procedure

Step 1: Nucleophilic Displacement

-

Dissolve Compound 1 (500 mg, 2.5 mmol) in DMSO (5 mL).

-

Add DIPEA (1.2 equiv) followed by the primary amine (1.1 equiv).

-

Stir at 60°C for 2 hours . Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, yielding a yellow/orange spot (Rf ~0.4).

-

Workup: Pour into ice water (20 mL). Filter the yellow precipitate (o-nitroaniline). Wash with water.[3] Dry under vacuum.[3] Yield is typically >90%.[4]

Step 2: One-Pot Reductive Cyclization

-

Suspend the o-nitroaniline intermediate (1.0 equiv) in Ethanol (10 mL).

-

Add the aldehyde (1.2 equiv).

-

Prepare a solution of

(3.0 equiv) in Water (5 mL). Add this dropwise to the ethanol suspension. -

Heat the mixture to reflux (80°C) for 4–6 hours .

-

Observation: The yellow color of the nitro compound will fade as the cyclization proceeds.

-

-

Workup: Cool to room temperature. Add dilute aqueous ammonia (

) to adjust pH to ~8 (crucial to keep benzimidazole neutral and MOM intact). -

Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine.

-

Dry over

, filter, and concentrate. -

Purification: Flash chromatography (DCM/MeOH 95:5).

Data Summary

| Parameter | Value | Notes |

| Overall Yield | 65–80% | Two steps |

| Reaction Time | ~8 Hours | 2h ( |

| MOM Stability | Excellent | No acid hydrolysis observed |

| Key Byproduct | Bisulfite adducts | Removed during basic workup |

Protocol B: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-3-ones

Mechanism:

Reaction Scheme

-

Step 1: Compound 1 + Glycine Ethyl Ester

N-(2-nitro-4-methoxymethylphenyl)glycine ethyl ester. -

Step 2: Reduction (

)

Materials

-

Substrate: Compound 1 (1.0 equiv)

-

Nucleophile: Glycine Ethyl Ester Hydrochloride (1.2 equiv)

-

Base: Potassium Carbonate (

, 2.5 equiv - extra base needed to free the salt) -

Reductant: Iron Powder (5.0 equiv) + Ammonium Chloride (

, 5.0 equiv) -

Solvents: DMF (Step 1), Ethanol/Water (Step 2)

Step-by-Step Procedure

Step 1: Displacement with Amino Ester

-

Dissolve Compound 1 (2.5 mmol) in DMF (5 mL).

-

Add

(2.5 equiv) and Glycine Ethyl Ester HCl (1.2 equiv). -

Heat to 80°C for 3 hours .

-

Note: The reaction may turn deep orange/red.

-

-

Workup: Pour into water. Extract with EtOAc. The product is an orange oil or solid. Do not saponify the ester (avoid strong base/heat).

Step 2: Reductive Lactamization

-

Dissolve the intermediate ester in Ethanol (15 mL) and Water (4 mL).

-

Add

(5.0 equiv) and Iron Powder (5.0 equiv). -

Heat to reflux (80°C) with vigorous stirring for 2 hours.

-

Filtration: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. The residue often crystallizes upon standing or trituration with diethyl ether.

-

Purification: Recrystallization from EtOH or column chromatography (Hexane/EtOAc 1:1).

Troubleshooting & Optimization

Common Failure Modes

| Issue | Probable Cause | Corrective Action |

| Loss of MOM Group | Acidic conditions during workup or reduction. | Switch from |

| Incomplete | Amine nucleophile is too bulky or weak. | Increase temp to 100°C; use DMSO as solvent; switch base to |

| Benzimidazole N-Oxide formation | Incomplete reduction before cyclization. | Increase dithionite equivalents (up to 4.0 equiv) or reaction time. |

| Hydrolysis of Ester (Protocol B) | Aqueous base used in Step 1 workup was too strong/hot. | Perform Step 1 workup with cold water; extract quickly. |

Pathway Visualization (Graphviz)

Figure 2: Mechanistic flow from substrate to heterocycle. The stability of the MOM group must be maintained throughout the Reduction and Cyclization phases.

References

-

Yang, D., et al. (2005).[9] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 2005(1), 47-56.

-

BenchChem Technical Support. (2025). "Methoxymethyl (MOM) Ether Protecting Group: Stability and Deprotection." BenchChem Application Guides.

-

Hanan, E. J., et al. (2010).[10] "A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles." Synlett, 2010(18), 2759-2764.

-

Mal, A., et al. (2018).[11] "Synthesis of 3,4-Dihydro-1,4-benzoxazine derivatives." Journal of Organic Chemistry, 83(15), 7907-7918.

-

Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[12] (Standard Reference for MOM stability data).

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 5. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US8183385B2 - SNAR process for preparing benzimidazole compounds - Google Patents [patents.google.com]

- 9. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

- 10. Benzimidazole synthesis [organic-chemistry.org]

- 11. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 12. MOM Ethers [organic-chemistry.org]

Strategic Manipulation of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene: Protecting Group Architectures for Heterocyclic Synthesis

Executive Summary

The scaffold 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene represents a high-value "lynchpin" intermediate in medicinal chemistry, particularly for the synthesis of benzimidazoles, quinoxalines, and indole derivatives. Its utility stems from the ortho-nitro activation of the fluorine atom, enabling rapid nucleophilic aromatic substitution (

This guide details the orthogonal protecting group strategies required to manipulate this scaffold. We address the specific challenge of preserving the methoxymethyl (benzyl methyl ether) moiety during nitro reduction and define the precise order of operations to maximize yield and purity.

Strategic Analysis & Reactivity Profile

Successful utilization of this scaffold requires understanding the electronic push-pull relationship between its three functional groups:

-

Fluorine (C-1): Highly activated for

displacement by the ortho-nitro group.-

Critical Rule: Perform substitution before nitro reduction. Reducing the nitro group to an aniline (

) turns the ring electron-rich, effectively deactivating the fluorine toward nucleophilic attack.

-

-

Nitro Group (C-2): Acts as a "masked" aniline. It serves two roles: activating the fluorine and preventing oxidation of the nitrogen until the appropriate synthetic stage.

-

Methoxymethyl Group (C-4): This is chemically a benzyl methyl ether (

). Unlike a standard MOM ether (

The "Order of Operations" Flowchart

The following decision tree illustrates the critical path for functionalizing this scaffold without protecting group collision.

Figure 1: Strategic workflow ensuring F-activation is utilized before ring deactivation.

Protocol 1: Nucleophilic Displacement ( )

Objective: Displace the fluorine with an amine, thiol, or alkoxide nucleophile while the ring is electron-deficient.

Mechanism & Rationale

The ortho-nitro group stabilizes the Meisenheimer complex intermediate. The methoxymethyl group at the para position (relative to the nitro) is electronically neutral/slightly donating but does not significantly impede the reaction.

Experimental Protocol

Reagents: Nucleophile (1.1 equiv),

-

Dissolution: Dissolve 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (1.0 equiv) in anhydrous DMF (

). -

Addition: Add the nucleophile (e.g., morpholine, primary amine) followed by

. -

Reaction: Heat to

for 2–4 hours. Monitor by LCMS for disappearance of starting material ( -

Workup: Dilute with EtOAc, wash with water (

) to remove DMF. Dry over -

Note: If using a chiral amine nucleophile, racemization is rare under these mild basic conditions.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without cleaving the benzylic ether.

The Compatibility Challenge

Standard catalytic hydrogenation (

Recommended Strategy: Dissolving Metal Reduction (Iron or Zinc).

Experimental Protocol (Fe/ )

-

Setup: Suspend the nitro-intermediate (from Protocol 1) in a mixture of EtOH/

(3:1). -

Activation: Add

(5.0 equiv) and Iron powder (5.0 equiv, 325 mesh). -

Reflux: Heat to

with vigorous stirring for 1–3 hours.-

Visual Cue: The reaction typically turns from yellow/orange to a dark rust/brown slurry.

-

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with EtOAc.

-

Purification: The filtrate is concentrated. The resulting aniline is often pure enough for the next step.

Data Comparison: Reducing Agents

| Reagent | Nitro Reduction | Benzyl Ether Stability | Recommendation |

| Excellent | Poor (Risk of Cleavage) | Avoid | |

| Good | Excellent | Good alternative | |

| Excellent | Excellent | Primary Choice | |

| Good | Good | Secondary Choice |

Protocol 3: Orthogonal Amine Protection

Objective: Protect the newly formed aniline to allow manipulation of the benzylic ether or other functional groups.

Strategy Selection

-

Boc (tert-butyloxycarbonyl): Best for basic stability. Labile to TFA/HCl.

-

Cbz (benzyloxycarbonyl): Stable to acid, labile to hydrogenation. Risk: Hydrogenolysis of Cbz might also clip the benzylic ether.[1]

-

Ac (Acetyl): Very stable, but requires harsh conditions (strong acid/base) to remove.

Recommendation: Boc-protection is preferred as it is orthogonal to the conditions required to cleave the benzylic ether (

Experimental Protocol (Boc-Protection)

-

Reaction: Dissolve the aniline intermediate in THF. Add

(1.2 equiv) and DMAP (0.1 equiv). Heat to -

Workup: Standard aqueous workup.

-

Result: You now have a Boc-protected aniline with the methoxymethyl ether intact.

Protocol 4: Benzylic Ether Cleavage (Optional)

Objective: Convert the methoxymethyl ether (

The Lewis Acid Approach

Since this is a benzyl methyl ether, it requires a Lewis Acid for cleavage. Boron Tribromide (

Experimental Protocol

-

Conditions: Dissolve the fully protected substrate in anhydrous

at -

Addition: Add

( -

Warming: Allow to warm to

over 1 hour. -

Mechanism Note:

will complex with the ether oxygen.-

Outcome A: Aqueous quench typically yields the Benzyl Alcohol (

). -

Outcome B: If the reaction is run longer or warmed to RT, the bromide ion may displace the activated complex, yielding the Benzyl Bromide (

), which is a potent electrophile.

-

-

Safety:

reacts violently with moisture. Quench with

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.[2]

-

Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions of the Aromatic Ring." Chem. Rev.1951, 49, 273–412.

activation by nitro groups). -

Silva, C.; et al. "BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism."[3] Chem. Eur. J.2013 .[4] (Mechanistic insight into benzyl ether cleavage).

-

Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Lett.[1]1984 , 25, 839-842.

Sources

Application Note: Palladium-Catalyzed C–F Activation & Cross-Coupling of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene

Executive Summary

This guide details the methodology for performing Palladium-catalyzed cross-coupling reactions on 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene . While aryl fluorides are traditionally considered inert in Pd-catalysis due to the high bond dissociation energy of the C–F bond (~116 kcal/mol), the presence of the ortho-nitro group significantly activates the C–F bond, rendering it susceptible to oxidative addition.

Critical Distinction: Researchers must distinguish between Nucleophilic Aromatic Substitution (SNAr) and Pd-Catalyzed Coupling .

-

SNAr: Used for forming C–N, C–O, or C–S bonds (using amines, alkoxides, thiols). No Palladium is required.

-

Pd-Catalyzed Coupling (Suzuki/Stille): Required for forming C–C bonds (using boronic acids or stannanes). This is the focus of this guide.

Substrate Profile

| Feature | Chemical Implication |

| C–F Bond (C1) | The electrophilic handle.[1] Activated by the o-NO₂ group. |

| Nitro Group (C2) | Electron-withdrawing group (EWG). Lowers LUMO energy, facilitating oxidative addition or SNAr. |

| MOM Ether (C4) | Methoxymethyl ether. Acid-sensitive protecting group. Stable to basic coupling conditions (Suzuki). |

Mechanistic Insight & Causality

The success of this reaction relies on the "Ortho-Effect" of the nitro group. Standard aryl fluorides (e.g., fluorobenzene) do not undergo oxidative addition with Pd(0) under standard conditions. However, the strong electron-withdrawing nature of the nitro group creates a dipole that weakens the C–F bond and stabilizes the transition state for the metal insertion.

The Pathway: SNAr vs. Pd-Catalysis

The primary challenge is preventing the "background" reaction where the base (used in Suzuki coupling) acts as a nucleophile, displacing the fluoride before the Palladium can insert.

Figure 1: Kinetic competition between Pd-catalyzed C-F activation (Green) and background SNAr (Red).

Experimental Protocols

Protocol A: Suzuki-Miyaura C–C Coupling (Defluorinative Arylation)

Objective: Replace the Fluorine atom with an Aryl group. Scope: Synthesis of biaryls where the nitro-group is retained for downstream reduction.

Materials

-

Substrate: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃ (2 mol%) + PCy₃ (4.8 mol%)

-

Expert Note: Electron-rich, bulky phosphines (like PCy₃ or XPhos) facilitate the difficult oxidative addition into the C–F bond.

-

-

Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (anhydrous)

-

Note: Avoid hydroxide bases (NaOH, KOH) to minimize SNAr hydrolysis of the fluoride to the phenol.

-

-

Solvent: Toluene/Dioxane (4:1) or DMF (anhydrous).

Step-by-Step Methodology

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

-

Reagent Loading: Add the nitro-fluoro substrate (1.0 equiv), aryl boronic acid (1.5 equiv), and base (Cs₂CO₃, 2.0 equiv).

-

Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) in a glovebox or under a strong counter-flow of Argon.

-

Solvent & Degassing: Add anhydrous Toluene/Dioxane (0.2 M concentration). Sparge with Argon for 10 minutes.

-

Why? Oxygen kills the active Pd(0) species and promotes homocoupling of the boronic acid.

-

-

Reaction: Seal the vessel. Heat to 100–110 °C for 12–24 hours.

-

Monitoring: Check via TLC or LCMS. The starting material (fluoride) should disappear. If a new spot appears that matches the phenol (hydrolysis), the base is too strong or the solvent is wet.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Data Validation (Expected Results):

| Parameter | Expectation |

|---|---|

| Conversion | >90% (if anhydrous) |

| Selectivity | >15:1 (Coupling vs. Hydrolysis) |

| MOM Stability | Intact (unless acid was introduced) |

Protocol B: Diagnostic "Base-Only" Control (Mandatory)

Before running the Pd-reaction, you must verify that your base does not consume the starting material via SNAr.

-

Dissolve 10 mg of substrate in the chosen solvent (e.g., DMF).

-

Add the chosen base (e.g., Cs₂CO₃).[2]

-

Heat to 100 °C for 1 hour without Palladium .

-

Analyze:

-

If SM remains intact: Proceed to Protocol A.

-

If SM converts to a new spot (Phenol/Ether): Switch Base to KF or K₃PO₄, or switch solvent to Toluene (less polar solvents suppress SNAr).

-

Troubleshooting & Optimization

Low Yield / Unreacted Starting Material

-

Cause: C–F bond is too strong; oxidative addition failed.

-

Solution: Switch to a more electron-rich ligand system.

-

Recommendation:BrettPhos or RuPhos precatalysts. These are designed for difficult oxidative additions.

-

Alternative: Use Ni(COD)₂ / PCy₃ . Nickel is often superior to Palladium for C–F activation due to its smaller atomic radius and higher affinity for fluorine.

-

SNAr Side Products (Phenols/Ethers)

-

Cause: Solvent contains water (forming OH⁻) or the solvent itself is nucleophilic (e.g., alcohols).

-

Solution: Use strictly anhydrous solvents. Switch from DMF (polar aprotic, accelerates SNAr) to Toluene or Xylene (non-polar, suppresses SNAr).

MOM Group Cleavage

-

Cause: Acidic impurities in the boronic acid or workup.

-

Solution: Ensure the reaction mixture remains basic/neutral. Do not use HCl during the workup; use saturated NH₄Cl or water.

References

-

Mechanism of C-F Activation: Widdowson, D. A., & Wilhelm, R. (2003). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Journal of the American Chemical Society.[1] Link

-

Nitro-Activation Specifics: Burgess, K., et al. (2010). Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. Chemical Communications.[1] Link

-

General Suzuki Guide: Molander, G. A. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry. Link

-

Substrate Properties: Sigma-Aldrich Product Sheet. 1-Fluoro-4-methoxy-2-nitrobenzene derivatives. Link

Sources

Process Development & Scale-Up Guide: Synthesis of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene , a critical intermediate often utilized in the development of radiotracers and kinase inhibitors.

While direct nitration of 4-fluorobenzyl methyl ether is theoretically possible, it suffers from poor regioselectivity, favoring the 3-nitro isomer due to the stronger directing effect of the alkyl group compared to the fluorine. To ensure 100% regiochemical fidelity and avoid difficult downstream isomer separations, this guide utilizes a stepwise functional group transformation starting from the commercially available 4-fluoro-3-nitrobenzoic acid .

Key Process Advantages

-

Regiocontrol: The starting material locks the nitro group in the correct position relative to the fluorine.

-

Scalability: Avoids the use of pyrophoric lithium aluminum hydride (LiAlH₄) and gaseous diborane (B₂H₆).

-

Green Chemistry: Utilizes Phase Transfer Catalysis (PTC) for the methylation step, reducing solvent waste and eliminating the need for sodium hydride (NaH).

Retrosynthetic Analysis & Strategy

The target molecule is characterized by a 1,2,4-substitution pattern. The decision to proceed via the benzoic acid reduction route is driven by the "E-Factor" (waste minimization) and purity requirements.

Logical Pathway:

-

Starting Material: 4-Fluoro-3-nitrobenzoic acid (CAS: 453-71-4).[1][2]

-

Transformation 1 (Reduction): Chemoselective reduction of the carboxylic acid to the benzyl alcohol without reducing the nitro group or defluorinating the ring.

-

Transformation 2 (Etherification): O-Methylation of the benzyl alcohol.

Synthetic Route Visualization

Figure 1: Stepwise synthetic route ensuring regiochemical purity.

Detailed Experimental Protocols

Step 1: Chemoselective Reduction via Mixed Anhydride

Objective: Reduce the carboxylic acid to the alcohol while preserving the nitro group. Methodology: Activation with ethyl chloroformate followed by reduction with sodium borohydride. This method is safer than Borane-THF on a kilogram scale.

Reagents:

-

4-Fluoro-3-nitrobenzoic acid (1.0 equiv)[2]

-

Ethyl chloroformate (1.1 equiv)

-

N-Methylmorpholine (NMM) or Triethylamine (1.1 equiv)

-

Sodium Borohydride (NaBH₄) (2.5 equiv)

-

Solvent: Tetrahydrofuran (THF) (anhydrous)

Protocol:

-

Activation: Charge a reactor with 4-fluoro-3-nitrobenzoic acid and THF (10 vol). Cool to 0°C.

-

Add NMM dropwise, maintaining internal temperature (IT) < 5°C.

-

Add ethyl chloroformate dropwise over 30 minutes. A white precipitate (NMM·HCl) will form. Stir for 1 hour at 0°C to ensure mixed anhydride formation.

-

Filtration (Optional but Recommended): For cleaner scale-up, filter off the amine salts under inert atmosphere. If not filtering, proceed to the next step cautiously.

-

Reduction: Prepare a solution of NaBH₄ in water (or add solid NaBH₄ if using ethanol/THF mix, though water/THF is safer for quenching). Critical: Add the mixed anhydride solution slowly to the NaBH₄ solution (inverse addition) at 0–5°C.

-

Quench: After 2 hours, carefully quench with 1N HCl until pH ~3.

-

Workup: Extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄ and concentrate.

-

Yield Expectation: 85–92%.

Step 2: O-Methylation via Phase Transfer Catalysis (PTC)

Objective: Convert the benzyl alcohol to the methyl ether. Methodology: Williamson ether synthesis using a biphasic system (Toluene/Water) with a quaternary ammonium salt catalyst. This avoids the use of NaH and anhydrous DMF, significantly lowering the safety risk profile.

Reagents:

-

4-Fluoro-3-nitrobenzyl alcohol (1.0 equiv)

-

Methyl Iodide (MeI) (1.5 equiv) [Note: Dimethyl Sulfate (DMS) can be substituted for cost, but MeI is cleaner for purification]

-

Sodium Hydroxide (30% aq. solution) (3.0 equiv)

-

Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

-

Solvent: Toluene

Protocol:

-

Charge: Load the reactor with 4-fluoro-3-nitrobenzyl alcohol, Toluene (8 vol), and TBAB.

-

Base Addition: Add the 30% NaOH solution. The mixture will form two phases.

-

Alkylation: Cool to 15°C. Add Methyl Iodide dropwise.

-

Safety: MeI is volatile and toxic. Use a closed system with a scrubber.

-

-

Reaction: Warm to ambient temperature (20–25°C) and stir vigorously. High agitation speed is critical for PTC efficiency. Monitor by HPLC (Target < 0.5% starting material).

-

Workup: Separate phases. Wash the organic (Toluene) layer with water, then 1N HCl (to remove amine traces from TBAB), then brine.

-

Isolation: Concentrate the toluene layer. The product usually solidifies or presents as a heavy oil. Recrystallize from Heptane/IPA if necessary.

-

Yield Expectation: 90–95%.

Process Safety & Scale-Up Critical Parameters

Thermal Hazard Management

Nitro compounds possess high decomposition energies. Before scaling beyond 100g, Differential Scanning Calorimetry (DSC) must be performed on the intermediate and final product.

| Parameter | Hazard | Mitigation |

| Mixed Anhydride Formation | Exothermic reaction. | Control addition rate of ClCOOEt; maintain T < 5°C. |

| NaBH₄ Reduction | Hydrogen gas (H₂) evolution. | Ensure reactor venting is sized for max gas release rate. Use inverse addition. |

| Methyl Iodide | High toxicity; low boiling point (42°C). | Use chilled condensers; scrubber with amine solution. |

| Nitro-aromatic | Potential shock sensitivity (low risk here, but verify). | Avoid distilling to dryness at high temperatures (>100°C). |

Process Flow Diagram (Unit Operations)

Figure 2: Unit operation flow for the two-step synthesis.

Quality Control & Analytical Standards

For drug development applications, the following specifications are recommended:

-

Appearance: Pale yellow solid/oil.

-

Purity (HPLC): > 98.0% (Area %).

-

Impurity A (Regioisomer): Not detected (due to synthetic route).

-

Impurity B (Benzyl Alcohol): < 0.5%.

-

Residual Solvents: Toluene < 890 ppm; THF < 720 ppm.

HPLC Method:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% H₃PO₄ in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV at 254 nm (Nitro group absorption).

References

-

Reduction of Benzoic Acids via Mixed Anhydrides

-

Phase Transfer Catalysis (Methylation)

- Technique: "Williamson Ether Synthesis under PTC Conditions."

-

Source: Freedman, H. H., & Dubois, R. A. "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 1975.

-

Starting Material Data (4-Fluoro-3-nitrobenzoic acid)

-

Source: PubChem Compound Summary for CID 68006.

-

-

Safety of Nitro Compounds

-

Source: "Bretherick's Handbook of Reactive Chemical Hazards."

-

Sources

- 1. Manufacturers of 4-Fluoro-3-nitrobenzoic acid, 98%, CAS 453-71-4, F 4885, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 2. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. lobachemie.com [lobachemie.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 7. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

Application Note: High-Efficiency SNAr Protocol for 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene

Executive Summary

This technical guide details the optimized protocol for Nucleophilic Aromatic Substitution (SNAr) utilizing 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene as the electrophilic scaffold.

While generic SNAr conditions exist, this substrate presents a specific electronic profile: it relies solely on ortho-nitro activation, lacking the synergistic para-activation found in more reactive congeners (e.g., 2,4-dinitrofluorobenzene). Consequently, reaction kinetics are heavily dependent on solvent polarity and nucleophile hardness. This protocol addresses these constraints to maximize yield, minimize hydrolysis byproducts, and ensure scalability for drug discovery campaigns.

Mechanistic Insight & Substrate Analysis[1][2]

The Ortho-Nitro Effect

The reaction proceeds via a two-step addition-elimination mechanism.[1] The rate-determining step (RDS) is the initial nucleophilic attack, forming the anionic Meisenheimer complex.

-

Fluorine vs. Chlorine: Unlike SN1/SN2 reactions where iodine/bromine are superior leaving groups, SNAr favors Fluorine . The high electronegativity of fluorine lowers the energy of the LUMO at the ipso-carbon, accelerating the formation of the Meisenheimer complex.

-

The Activating Group: The nitro group at the ortho position (C2) is critical. It stabilizes the negative charge of the intermediate through resonance.[1] The para-methoxymethyl group (-CH2OMe) is electronically neutral to slightly withdrawing (inductive) but does not offer resonance stabilization for the incoming nucleophile.

Structural Stability (The Methoxymethyl Handle)

The -CH2OMe moiety is a robust benzylic ether. It is stable under the basic conditions of SNAr but serves as a strategic "handle" for downstream medicinal chemistry:

-

Base Stability: High (Compatible with K2CO3, Cs2CO3, DIPEA).

-

Acid Sensitivity: Susceptible to cleavage by strong Lewis acids (e.g., BBr3) or hydrogenation, allowing for late-stage diversification.

Reaction Pathway Visualization

Caption: The SNAr addition-elimination pathway. The high electronegativity of Fluorine accelerates the k1 step.

Experimental Design Strategy

Solvent Selection

The choice of solvent is the primary driver of reaction rate.

| Solvent | Polarity (Dielectric) | Reaction Rate | Workup Difficulty | Recommendation |

| DMSO | High | Fastest | High (High BP, water soluble) | Primary Choice for difficult nucleophiles. |

| DMF | High | Fast | Moderate (Water soluble) | Good alternative to DMSO. |

| NMP | High | Fast | High (Hard to remove) | Use only if DMSO/DMF fail. |

| MeCN | Moderate | Slow | Low (Volatile) | Use for highly reactive amines only. |

| THF | Low | Very Slow | Low | Generally avoid for this substrate. |

Base Selection

-

Inorganic Bases (K2CO3, Cs2CO3): Preferred for phenols, thiols, and non-volatile amines. Cesium is recommended if solubility is an issue.

-

Organic Bases (DIPEA, TEA): Preferred for amine nucleophiles to maintain a homogeneous phase.

Standard Operating Procedure (SOP)

Objective: Synthesis of N-substituted-4-(methoxymethyl)-2-nitroaniline derivatives. Scale: 1.0 mmol (Adaptable to gram scale).

Materials

-

Substrate: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.2 equiv).

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

-

Solvent: Anhydrous DMSO (Concentration: 0.2 M).

Step-by-Step Protocol

-

Preparation:

-

Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar.

-

Purge with Nitrogen or Argon.[2]

-

-

Addition:

-

Add 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (185 mg, 1.0 mmol).

-

Add anhydrous DMSO (5.0 mL). Stir until dissolved.

-

Add DIPEA (348 µL, 2.0 mmol).

-

Add the Amine Nucleophile (1.2 mmol) dropwise.

-

-

Reaction:

-

Heat the mixture to 80°C .

-

Note: While 2,4-dinitro systems react at RT, this mono-nitro system requires thermal energy.

-

Monitor by TLC (30% EtOAc/Hexanes) or LCMS at 1-hour intervals. Reaction is typically complete in 2–4 hours.

-

-

Workup (Aqueous Extraction):

-

Purification:

Workflow Diagram

Caption: Optimized workup strategy for DMSO-mediated SNAr reactions.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Nucleophile is too bulky or weak. | Switch solvent to NMP and increase temp to 100°C . |

| Hydrolysis Product (Phenol) | Wet solvent (Hydroxide competition). | Use Anhydrous DMSO ; add 3Å Molecular Sieves. |

| Emulsion during Workup | DMSO/Water surface tension. | Add a small amount of IPA or saturate aqueous layer with NaCl . |

| Dark/Tar Formation | Thermal decomposition. | Lower temp to 60°C and extend reaction time; degas solvents. |

Safety & Hazard Identification

-

Fluorinated Aromatics: Often possess skin-sensitizing properties. Handle with nitrile gloves.

-

Nitro Compounds: Potential energetic hazards upon rapid heating. Do not seal the vessel hermetically; use a pressure-release cap or nitrogen balloon.

-

DMSO: Penetrates skin easily, carrying dissolved toxins (like the nitro-substrate) into the bloodstream. Double-gloving is mandatory.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.

-

Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). C–F Bond Activation in Organic Synthesis. Angewandte Chemie International Edition, 58(46), 16368-16388. (Discussion on Fluorine as a leaving group).

-

Neustadt, B. R. (2005). Nucleophilic Aromatic Substitution. Comprehensive Organic Synthesis. (General protocols for SNAr).

-

Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr) - Mechanism and Conditions.

Sources

Troubleshooting & Optimization

managing regioselectivity in reactions of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene

The following technical guide is structured as a specialized support center resource for researchers working with 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (CAS: 1259838-59-9) . It addresses the specific challenges of regioselectivity driven by the competing electronic effects of the fluoro, nitro, and methoxymethyl substituents.

Topic: Managing Regioselectivity & Chemoselectivity

Status: Operational | Level: Advanced Research Support

Executive Technical Summary

1-Fluoro-4-(methoxymethyl)-2-nitrobenzene presents a unique "push-pull" electronic landscape that dictates its reactivity profile. Successful derivatization requires navigating the conflict between the highly activated C1 position (SNAr), the sterically crowded but acidic C3/C6 protons (Deprotonation/Metalation), and the acid-sensitive methoxymethyl (MOM) ether.

The Core Regioselectivity Triad:

-

Nucleophilic Attack (SNAr): Overwhelmingly favors C1 (displacement of F) due to activation by the ortho-nitro group. However, "hard" nucleophiles or specific solvents can trigger competing displacement of the nitro group (C2) or attack at the benzylic carbon.

-

Electrophilic Substitution (EAS): The ring is deactivated. If forced, substitution favors C5 , governed by the ortho-directing methoxymethyl group and the para-directing fluoro group, avoiding the deactivated meta-positions relative to nitro.

-

Directed Metalation (DoM): Regiocontrol is dictated by the acidity of the ring protons. H6 is the most acidic (between F and NO2 inductive vectors), but H3 (between NO2 and alkyl) is sterically locked.

Critical Reactivity Map

The following diagram visualizes the electronic pressures and reactive sites on the scaffold.

Caption: Figure 1. Reactivity landscape showing the dominant sites for Nucleophilic (Red), Electrophilic (Blue), and Base-mediated (Green) attacks.

Troubleshooting & Optimization Protocols

Module A: Nucleophilic Aromatic Substitution (SNAr)

Goal: Clean displacement of Fluorine (C1) without touching the Nitro group or Benzylic ether.

Q: Why am I observing denitration (displacement of NO2) instead of defluorination? A: While Fluorine is the superior leaving group in SNAr reactions activated by ortho-nitro groups (due to the high electronegativity of F stabilizing the Meisenheimer complex), the Nitro group is also a leaving group.

-

Root Cause: This often occurs with "hard" nucleophiles (e.g., alkoxides like NaOMe) in non-polar solvents where the transition state energy difference narrows, or if the reaction is overheated.

-

Solution:

-

Switch Solvent: Use polar aprotic solvents (DMSO, DMF, NMP). These solvate the cation, leaving the nucleophile "naked" but also stabilizing the transition state for F-displacement more effectively than NO2-displacement.

-

Temperature Control: Keep temperatures below 80°C. NO2 displacement typically has a higher activation energy.

-

Nucleophile Softness: Use softer nucleophiles (amines, thiols) which show essentially 100% chemoselectivity for C-F.

-

Q: Can I use strong bases (e.g., NaH, KOtBu) to generate my nucleophile? A: Proceed with extreme caution.

-

Risk: The benzylic protons at C4 (Ar-CH₂-OMe) are not resonance-acidified by the meta-nitro group, but the overall electron-deficient ring lowers their pKa compared to toluene. Strong bases can cause deprotonation at the benzylic position, leading to oxidative dimerization (stilbene formation) or complex mixtures.

-

Protocol: Use mild bases like Cs₂CO₃ or DIPEA in MeCN or DMF. If a strong base is required, generate the nucleophile separately before adding it to the nitrobenzene substrate at low temperature (0°C).

Module B: Electrophilic Aromatic Substitution (EAS)

Goal: Regioselective halogenation or nitration of the ring.[1]

Q: Where will electrophiles attack? The directing groups conflict. A: You must analyze the "Director Strength" and "Position Availability."

-

Analysis:

-

-F (C1): Ortho/Para director. Directs to C2 (occupied), C4 (occupied), C6 .

-

-NO2 (C2): Meta director. Directs to C4 (occupied), C6 .

-

-CH₂OMe (C4): Alkyl-like Ortho/Para director. Directs to C3 , C5 .

-

-

Conflict: F and NO2 push for C6 . The Alkyl group pushes for C3/C5 .

-

Verdict: C5 is the kinetically favored site for bromination/nitration.

-

Why? C6 is sterically accessible but electronically deactivated by the inductive withdrawal of the adjacent F and NO2. C5 is activated by the ortho-alkyl group and para-fluoro resonance donation (F is a donor by resonance). C3 is sterically crowded (sandwiched between NO2 and Alkyl).

-

-

Protocol for Bromination: Use NBS (N-bromosuccinimide) in MeCN/TFA. Avoid Lewis acids that might cleave the methoxymethyl ether.

Module C: Organometallic Functionalization (DoM)

Goal: Functionalizing C6 via Magnesiation.

Q: How do I metalate the ring without reacting with the Nitro group? A: Standard Lithium bases (n-BuLi) are incompatible with nitro groups (leads to redox/addition reactions). You must use Knochel-Hauser Bases .

-

Reagent: TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex).

-

Regioselectivity: The base is sterically bulky and thermodynamically controlled.

-

Site C6: Flanked by F and H. The proton is acidified by F (inductive) and NO2 (inductive). This is the most acidic site.

-

Site C3: Flanked by NO2 and Alkyl.[2] Sterically inaccessible to TMP base.

-

-

Protocol:

-

Dissolve substrate in dry THF at -40°C.

-

Add TMPMgCl·LiCl (1.1 equiv) dropwise.

-

Stir for 30 min (Magnesiation at C6).

-

Quench with electrophile (e.g., I₂, DMF, Allyl bromide).

-

Experimental Decision Tree

Use this logic flow to select the correct conditions for your target transformation.

Caption: Figure 2. Workflow for selecting reaction conditions based on regioselectivity requirements.

Frequently Asked Questions (FAQs)

Q: Is the methoxymethyl (MOM) group stable during the reduction of the nitro group? A: Yes, but condition-dependent.

-